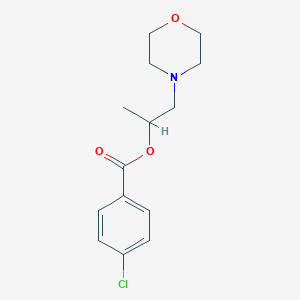
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate, also known as MPBC, is a chemical compound with potential applications in scientific research. It is a derivative of benzoic acid and has a morpholine ring attached to it, making it a unique compound with interesting properties.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has also been shown to interact with estrogen receptors, which could explain its potential as a SERM.
Biochemical and physiological effects:
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to have an anti-angiogenic effect, which could contribute to its antitumor activity. In addition, 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has been shown to have estrogenic activity, which could have implications in the treatment of estrogen-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its cytotoxicity and potential estrogenic activity could also be limitations, requiring careful handling and monitoring in experiments.
Direcciones Futuras
There are several potential future directions for the research of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate. One direction could be the development of more potent derivatives with improved antitumor activity and selectivity. Another direction could be the investigation of its potential as a SERM and its implications in the treatment of estrogen-related diseases. Additionally, the study of its mechanism of action and interaction with tubulin and estrogen receptors could provide valuable insights into cancer biology and drug development.
Métodos De Síntesis
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 1-(morpholin-4-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has also been investigated for its potential as a selective estrogen receptor modulator (SERM), which could have implications in the treatment of breast cancer and other estrogen-related diseases.
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
Clave InChI |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)






